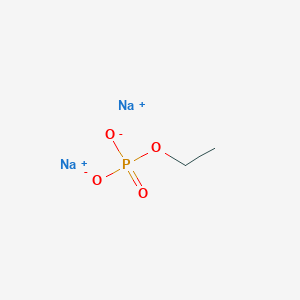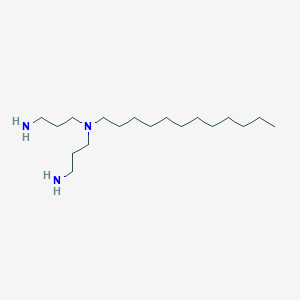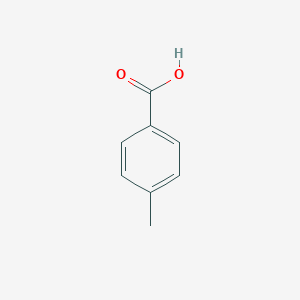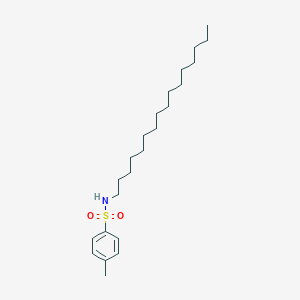
Disodium ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium ethyl phosphate, also known as sodium diethyl phosphate, is a chemical compound with the formula Na2C2H5O2P. It is a white crystalline powder that is soluble in water and has a wide range of applications in the scientific research field.
Mecanismo De Acción
DiDisodium ethyl phosphate ethyl phosphate acts as a buffering agent by maintaining a stable pH in solutions. It also acts as a chelating agent by binding to metal ions and preventing them from interfering with experimental results. In addition, it can act as a nucleophile in organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
DiDisodium ethyl phosphate ethyl phosphate has been shown to have a low toxicity and is generally considered safe for use in laboratory experiments. It has no known physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diDisodium ethyl phosphate ethyl phosphate as a buffering agent is its ability to maintain a stable pH over a wide range of temperatures. It is also relatively inexpensive and easy to obtain. However, it has a limited buffering capacity and is not suitable for all experimental conditions.
Direcciones Futuras
Future research on diDisodium ethyl phosphate ethyl phosphate could focus on its potential as a chelating agent for metal ions in biological systems. It could also be used in the synthesis of new compounds with potential pharmaceutical applications. Additionally, further studies could be conducted on its use as a buffering agent in different experimental conditions to determine its optimal use.
Métodos De Síntesis
DiDisodium ethyl phosphate ethyl phosphate can be synthesized by reacting diethyl phosphite with Disodium ethyl phosphate hydroxide. The reaction produces diDisodium ethyl phosphate ethyl phosphate and ethanol as a byproduct. The reaction is as follows:
NaOH + (C2H5O)2P(O)H → Na2(C2H5O2P) + C2H5OH
Aplicaciones Científicas De Investigación
DiDisodium ethyl phosphate ethyl phosphate has a wide range of applications in scientific research. It is used as a buffering agent in biochemical and physiological experiments, as well as a chelating agent for metal ions. It is also used as a reagent in the synthesis of various compounds, including phosphonates, phosphates, and amino acids.
Propiedades
Número CAS |
17323-83-0 |
|---|---|
Nombre del producto |
Disodium ethyl phosphate |
Fórmula molecular |
C2H5Na2O4P |
Peso molecular |
170.01 g/mol |
Nombre IUPAC |
disodium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2Na/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2 |
Clave InChI |
ANLFRXGAWNYDEJ-UHFFFAOYSA-L |
SMILES |
CCOP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
CCOP(=O)([O-])[O-].[Na+].[Na+] |
Otros números CAS |
17323-83-0 |
Números CAS relacionados |
1623-14-9 (Parent) |
Sinónimos |
Phosphoric acid ethyldisodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)



